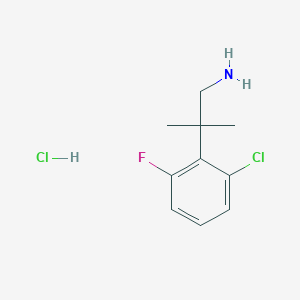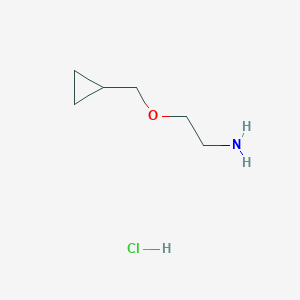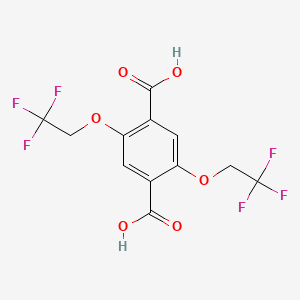![molecular formula C20H27NO2 B1463554 N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline CAS No. 1040688-98-9](/img/structure/B1463554.png)
N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Properties and Stability
The compound N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline and its derivatives are studied primarily for their antioxidant properties. Research has shown that certain phenolic compounds demonstrate significant antioxidant activity. These activities are often attributed to the compound's ability to stabilize free radicals and terminate radical chain reactions. For example, a study on various o-bisphenols revealed that their antioxidant activity is greatly influenced by factors such as steric crowding around the hydroxyl group and the ability of the aroxyl radical to form intramolecular hydrogen bonds (Amorati et al., 2003). Similar antioxidant properties were observed in silane-based antioxidants containing a 2,6-di-tert-butylphenolic moiety, which showed their effectiveness in polymers (Nedelčev et al., 2007).
Application in Polymer Science
The stabilization of polymers is a crucial area of application for phenolic compounds. A novel antioxidant was synthesized for use in isotactic poly(propylene), showing the importance of these compounds in enhancing the longevity and performance of polymers (Nedelčev et al., 2007). Additionally, the development of new antioxidants with improved thermal oxidative stability and solvent resistance for Polyoxymethylene (POM) underscores the role of these compounds in advancing material science (Park et al., 2012).
Environmental and Health Considerations
The occurrence and potential impact of synthetic phenolic antioxidants in the environment have been a subject of study. Investigations have focused on their presence in municipal sewage sludge and their removal efficiencies, indicating a broader environmental footprint and the need for understanding their lifecycle and impact (Liu et al., 2015). Moreover, studies on human exposure to these compounds through various pathways like food intake, dust ingestion, and the use of personal care products highlight the importance of assessing their health risks (Liu & Mabury, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(2-methylphenoxy)butyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-14-22-19-12-10-17(11-13-19)21-15-18(5-2)23-20-9-7-6-8-16(20)3/h6-13,18,21H,4-5,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQLVXYOJHTXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC(CC)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1463474.png)
![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)
![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)
![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)





![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)
![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)
![2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1463488.png)
![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)
![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)